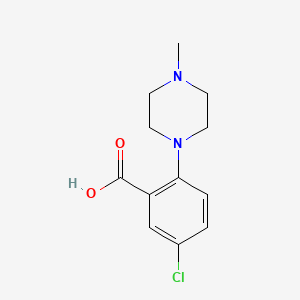
N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(m-tolyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(m-tolyl)ethanamine” is an organic compound that features a tetrahydropyran ring, a tolyl group, and an ethanamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(m-tolyl)ethanamine” typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of 1,5-hexanediol.
Attachment of the Tolyl Group: The tolyl group can be introduced via a Friedel-Crafts alkylation reaction using toluene and an appropriate alkyl halide.
Formation of the Ethanamine Chain: The ethanamine chain can be synthesized through reductive amination of an appropriate aldehyde or ketone with ammonia or a primary amine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions for yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tolyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the ethanamine chain, potentially converting it to an ethylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include primary or secondary amines.
Substitution: Products include substituted amines or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology
In biological research, it may be studied for its potential interactions with biological macromolecules or its role as a ligand in receptor binding studies.
Medicine
The compound could be investigated for its potential pharmacological properties, such as its ability to act as a neurotransmitter analog or its potential therapeutic effects.
Industry
In industrial applications, the compound might be used in the synthesis of specialty chemicals or as a precursor to more complex materials.
Wirkmechanismus
The mechanism by which “N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(m-tolyl)ethanamine” exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to changes in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-phenylethanamine
- N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)ethanamine
- N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(o-tolyl)ethanamine
Uniqueness
The uniqueness of “N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(m-tolyl)ethanamine” lies in its specific substitution pattern and the presence of the m-tolyl group, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)-N-(oxan-4-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-13-3-2-4-14(11-13)5-8-16-12-15-6-9-17-10-7-15/h2-4,11,15-16H,5-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMHLCLJJACDAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCNCC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-5-[(4-methoxyphenyl)methoxy]benzamide](/img/structure/B7858718.png)



![ethyl 3-[(3-bromobenzoyl)amino]propanoate](/img/structure/B7858746.png)

![Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine](/img/structure/B7858787.png)
![tert-Butyl({3-[3-(trifluoromethyl)phenyl]propyl})amine](/img/structure/B7858792.png)


